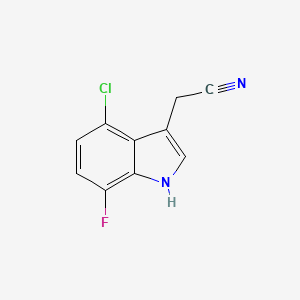![molecular formula C7H6Cl2N2O B11894656 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts .
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine are not extensively documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of green chemistry principles, such as metal-free catalysts and aqueous solvents, aligns with sustainable industrial practices .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Conditions often involve the use of catalysts like CAN (cerium ammonium nitrate) in ionic liquids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,2-d]pyrimidine derivatives .
Applications De Recherche Scientifique
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used as a model compound in studies of enzyme inhibition and molecular interactions.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-5H,6H,7H-pyrano[2,3-d]pyrimidine: Similar in structure but differs in the position of the pyrano ring.
2,4-dichloro-7H-pyrano[2,3-d]pyrimidine: Another structural isomer with different chemical properties.
Uniqueness
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6Cl2N2O |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 |
Clé InChI |
XLNHJFCJRSVXFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=NC(=N2)Cl)Cl)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


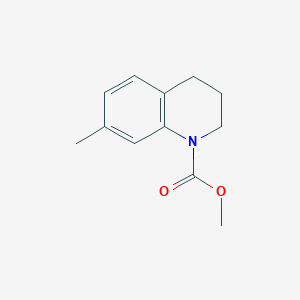
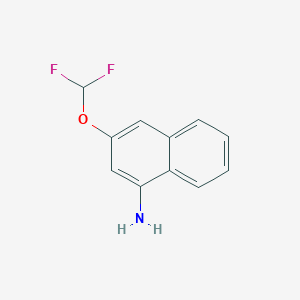

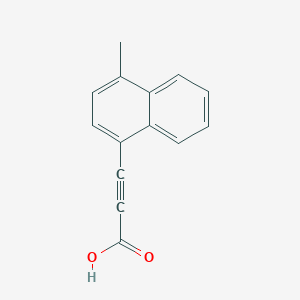
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)
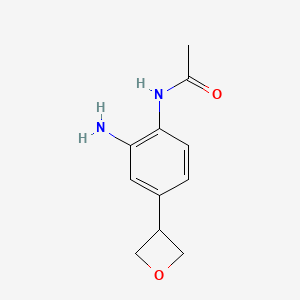
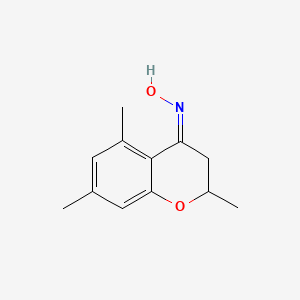

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


